Cas no 1173045-81-2 (Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
- Ethyl 2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
-
- Inchi: 1S/C8H10ClN3O3S2/c1-2-15-6(14)4-16-8-12-11-7(17-8)10-5(13)3-9/h2-4H2,1H3,(H,10,11,13)
- InChI Key: PYTIWTBSHNTBOP-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CSC1=NN=C(NC(CCl)=O)S1
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E167425-25mg |
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
1173045-81-2 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E167425-50mg |
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
1173045-81-2 | 50mg |
$ 380.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00943149-1g |
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
1173045-81-2 | 90% | 1g |
¥4193.0 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648429-1mg |
Ethyl 2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
1173045-81-2 | 98% | 1mg |
¥436.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648429-5mg |
Ethyl 2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
1173045-81-2 | 98% | 5mg |
¥582.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648429-10mg |
Ethyl 2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
1173045-81-2 | 98% | 10mg |
¥747.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648429-50mg |
Ethyl 2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
1173045-81-2 | 98% | 50mg |
¥1401.00 | 2024-08-09 | |
| A2B Chem LLC | AI85948-1mg |
ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
1173045-81-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI85948-5mg |
ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
1173045-81-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI85948-10mg |
ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
1173045-81-2 | >90% | 10mg |
$240.00 | 2024-04-20 |
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Suppliers
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 1173045-81-2): A Comprehensive Overview
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 1173045-81-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with a sulfur and nitrogen-containing five-membered ring. The presence of the chloroacetamido group and the sulfanyl functionality imparts unique chemical properties to this compound. The molecular formula of this compound is C9H10ClN3O3S2, and its molecular weight is approximately 287.79 g/mol. The compound is typically a white to off-white solid with a melting point ranging from 95°C to 98°C.
The solubility of Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate in various solvents is an important consideration for its use in chemical reactions and pharmaceutical formulations. It is moderately soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in non-polar solvents like hexane and toluene. This solubility profile makes it suitable for use in solution-based reactions and drug delivery systems.
Synthesis Methods
The synthesis of Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate involves several steps that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form the intermediate chloroacetamide derivative. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
An alternative synthetic method involves the reaction of ethyl 2-mercaptoacetate with 5-amino-1,3,4-thiadiazole-2-thiol followed by acylation with chloroacetyl chloride. This method has been reported to yield higher purity products with fewer side reactions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes using catalysts such as metal nanoparticles and microwave-assisted reactions.
Biological Activities and Applications
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has been studied for its potential biological activities, particularly in the areas of antimicrobial and anticancer research. The presence of the thiadiazole ring and the chloroacetamido group contributes to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound exhibits potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
In addition to its antimicrobial properties, Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has shown promise as an anticancer agent. Research has demonstrated that it can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways involved in cell survival. Preclinical studies have evaluated its efficacy against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer.
Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has also been investigated for its potential use as an antiviral agent. Studies have shown that it can inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of antiviral action involves interference with viral entry into host cells and inhibition of viral enzyme activity.
Recent Research Advancements
The ongoing research on Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate continues to uncover new insights into its biological activities and potential applications. Recent studies have focused on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy while minimizing side effects. For example, researchers have explored the use of prodrug strategies to improve the bioavailability and stability of this compound in vivo.
Nanotechnology has also played a significant role in advancing the delivery systems for Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate. Nanoparticle formulations have been developed to enhance its targeted delivery to specific tissues or cells, thereby improving therapeutic outcomes while reducing systemic toxicity. These formulations have shown promising results in preclinical models of various diseases.
In conclusion, Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 1173045-81-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are likely to continue expanding our understanding of this compound's properties and potential uses.
1173045-81-2 (Ethyl 2-{5-(2-chloroacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)